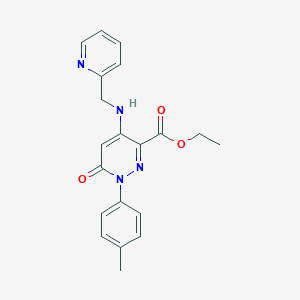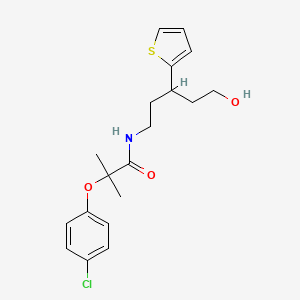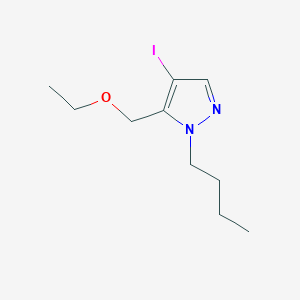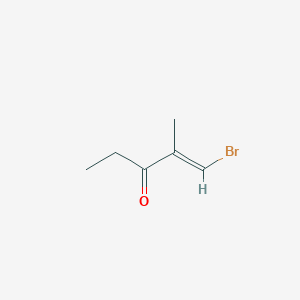
Ethyl 6-oxo-4-((pyridin-2-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , ethyl 6-oxo-4-((pyridin-2-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that is likely to have been synthesized through multicomponent reactions, similar to the compounds described in the provided papers. Although the exact details of this compound are not provided, we can infer from related research that such compounds are often characterized by techniques such as 1H NMR, IR, and X-ray diffraction, which help in determining their structure and conformation .
Synthesis Analysis
The synthesis of related compounds typically involves multicomponent reactions, which are efficient methods for constructing complex molecules from simpler starting materials. For instance, the synthesis of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate was achieved through such a process . Similarly, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized via a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. For example, the related compound mentioned in paper was found to have a thiazinane ring in a half-chair conformation and a benzene ring almost vertical to the tetrahydro-pyridine ring, with intramolecular hydrogen bonding contributing to its stability . This information is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Compounds similar to the one described often exhibit a range of reactivity with various nucleophilic reagents. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were shown to react with different reagents to form a variety of heterocyclic compounds, indicating a versatile chemistry that could be exploited for the synthesis of diverse derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that such properties would be determined by the functional groups present in the molecule. The presence of an ester group, aromatic rings, and nitrogen-containing heterocycles suggests that the compound would exhibit certain solubility characteristics, stability under various conditions, and a specific range of melting and boiling points. These properties are essential for the practical application of the compound, whether in a laboratory setting or for potential industrial or pharmaceutical use.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Activities
Research has demonstrated the synthesis of pyrimidine derivatives, including compounds structurally related to Ethyl 6-oxo-4-((pyridin-2-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, showing significant antimicrobial properties. For instance, Farag et al. (2008) reported on the antimicrobial evaluation of new pyrimidine derivatives, highlighting their utility in addressing microbial resistance (Farag, Kheder, & Mabkhot, 2008). Additionally, compounds with alterations at the 2,3-positions have been identified to exhibit cytotoxicity against cancer cells, indicating their potential as antitumor agents (Temple, Rener, Comber, & Waud, 1991).
Synthesis of Novel Organic Compounds
The versatility of ethyl 6-oxo and related structures in organic synthesis has been explored in various studies. For example, the synthesis of pyrrolo[1,2-c]pyrimidone and thiazolo[3,4-c]pyrimidone derivatives using ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate demonstrates the compound's utility in creating new molecules with potential biological activities (Kheder, Mabkhot, & Farag, 2009).
Corrosion Inhibition
The compound and its derivatives have also been studied for their application in corrosion inhibition. Dohare et al. (2017) prepared pyranpyrazole derivatives, showcasing their efficacy as corrosion inhibitors for mild steel, useful in industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017). This application indicates the compound's potential in materials science, especially in protecting metals from corrosion.
Eigenschaften
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-(pyridin-2-ylmethylamino)pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-20(26)19-17(22-13-15-6-4-5-11-21-15)12-18(25)24(23-19)16-9-7-14(2)8-10-16/h4-12,22H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXUVKRDSSPZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CC=N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2502654.png)



![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2502659.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2502661.png)